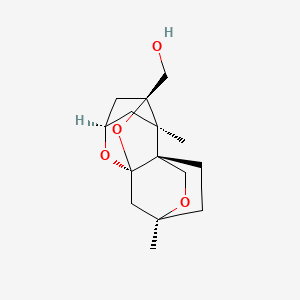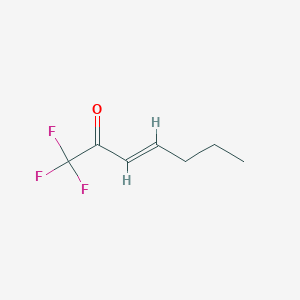
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE )-B-POLYSTYRENE-G-MALEIC ANHYDRIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polystyrene-b-poly(ethylene-ran-butylene)-b-polystyrene-graft-maleic anhydride (PSEBMA) is a thermoplastic triblock copolymer . It contains 2 wt% of maleic anhydride moieties and is known for its excellent mechanical, chemical, and thermal stability . It has been used for assembling elastomeric membranes with specific adsorption abilities .
Synthesis Analysis
PSEBMA can be synthesized via Friedel–Crafts bromoalkylation, substitution with malonate esters, and heterogeneous ester hydrolysis . Covalently crosslinked membranes can be obtained by condensation of maleic anhydride units with bisamine linkers, leading to amide and imide bonds formation .Molecular Structure Analysis
The molecular structure of PSEBMA involves a combination of polystyrene, poly(ethylene-ran-butylene), and maleic anhydride. The maleic anhydride moieties provide covalent reticulation/functionalization points to the materials .Chemical Reactions Analysis
Functionalization of PSEBMA membranes can be achieved by covalent reaction with β-aminocyclodextrins (CD), enabling cumulating elastomeric properties with host–guest complexation abilities .Physical And Chemical Properties Analysis
PSEBMA has a density of 0.91 g/mL at 25 °C and a viscosity of 1,500 cP, 20 % in toluene . Tuning the molecular weight and the stoichiometric ratio of bisamine linkers enables controlling the mechanical properties of elastomeric membranes .Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE can be achieved through a three-step process. The first step involves the synthesis of polystyrene-b-poly(ethylene-ran-butylene)-b-polystyrene (SEBS) copolymer. The second step involves the functionalization of SEBS with maleic anhydride (MA) to obtain SEBS-g-MA. The final step involves the hydrolysis of SEBS-g-MA to obtain the desired product.", "Starting Materials": [ "Styrene", "Ethylene", "Butylene", "Sodium naphthalenide", "Maleic anhydride", "Toluene", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Synthesis of SEBS copolymer", "1. Dissolve styrene, ethylene, and butylene in toluene.", "2. Add sodium naphthalenide as a catalyst.", "3. Heat the mixture under nitrogen atmosphere for several hours.", "4. Cool the mixture and precipitate the copolymer with methanol.", "Step 2: Functionalization of SEBS with MA", "1. Dissolve SEBS copolymer in toluene.", "2. Add maleic anhydride and heat the mixture under nitrogen atmosphere.", "3. Cool the mixture and precipitate the product with methanol.", "Step 3: Hydrolysis of SEBS-g-MA", "1. Dissolve SEBS-g-MA in water.", "2. Add hydrochloric acid to adjust the pH to 2-3.", "3. Add sodium hydroxide to adjust the pH to 7-8.", "4. Heat the mixture under reflux for several hours.", "5. Cool the mixture and precipitate the product with methanol." ] } | |
Numéro CAS |
124578-11-6 |
Nom du produit |
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE )-B-POLYSTYRENE-G-MALEIC ANHYDRIDE |
Formule moléculaire |
C9H10BrNO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Q & A
Q1: What is the significance of grafting maleic anhydride onto SEBS, and how does it influence the material's properties and potential applications?
A1: Grafting maleic anhydride (MA) onto the SEBS backbone introduces reactive functional groups along the polymer chain []. This modification significantly enhances the material's polarity and reactivity. Consequently, SEBS-g-MA exhibits improved compatibility with inorganic fillers, as highlighted in the research paper focusing on inorganic composite materials []. This enhanced compatibility is crucial for developing composite materials with superior mechanical properties and thermal stability, broadening its application in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





